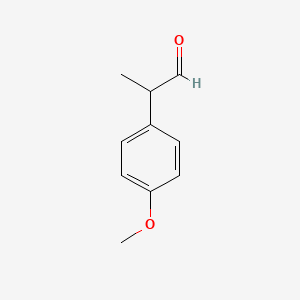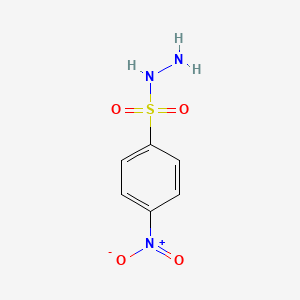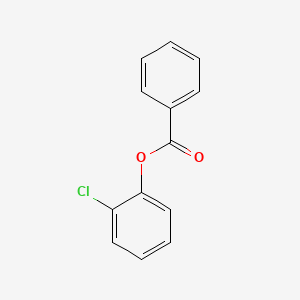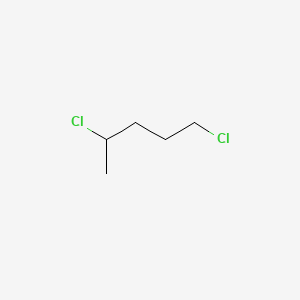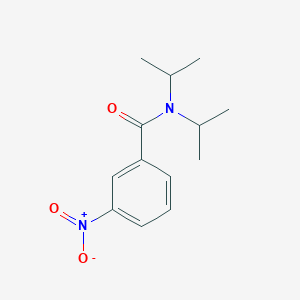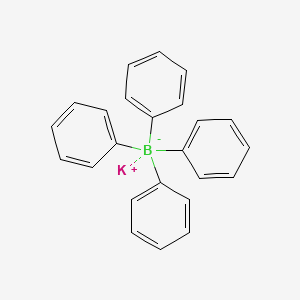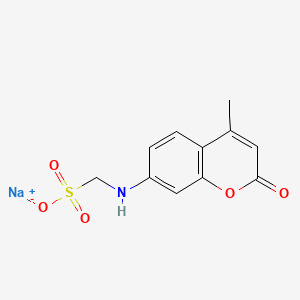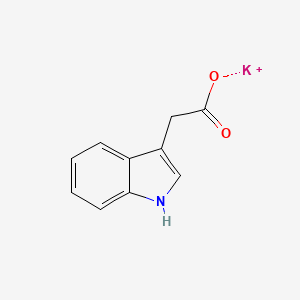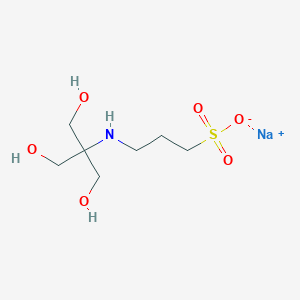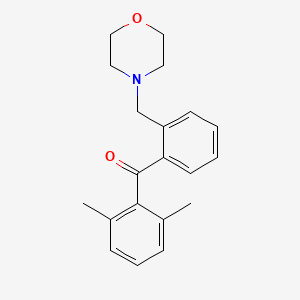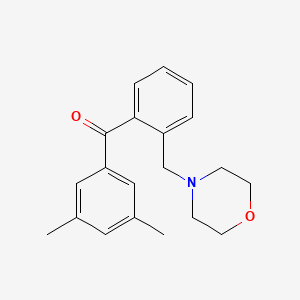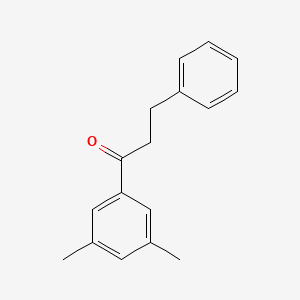
3',5'-Dimethyl-3-phenylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Dimethyl-3-phenylpropiophenone is a chemical compound with the molecular formula C17H18O . It has a molecular weight of 238.32 g/mol .
Molecular Structure Analysis
The molecular structure of 3’,5’-Dimethyl-3-phenylpropiophenone consists of a propiophenone core with two methyl groups and a phenyl group attached . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,5’-Dimethyl-3-phenylpropiophenone are not fully detailed in the search results. It is known that it has a molecular weight of 238.32 g/mol .Applications De Recherche Scientifique
Electrochemical Sensor Development : Beitollahi et al. (2012) discussed the use of a carbon paste electrode modified with carbon nanotubes and 5-amino-3′,4′-dimethyl-biphenyl-2-ol for the detection of isoproterenol, acetaminophen, and N-acetylcysteine, highlighting its electrochemical properties (Beitollahi, Mohadesi, Mohammadi, & Akbari, 2012).
Synthesis Techniques : Xu, Wan, Mao, & Pan (2010) described a method for synthesizing 2-(phenylthio)phenols using a copper(I)-catalyzed tandem transformation, demonstrating the compound's utility in chemical synthesis (Xu, Wan, Mao, & Pan, 2010).
Stereochemistry and Bonding Studies : Turner et al. (2003) explored the synthesis, stereochemistry, bonding, and fluxionality of 2-(inden-3-yl)phenols and their cyclopentadienyl titanium derivatives, contributing to the understanding of the compound's stereochemical properties (Turner, Thorn, Swartz, Chesnut, Fanwick, & Rothwell, 2003).
Organic Compound Reactions : Insuasty, Abonía, Quiroga, Salcedo, Kolshorn, & Meier (2000) investigated the reaction of o-phenylenediamine with 3-dimethylaminopropiophenone hydrochlorides, yielding various benzodiazepine derivatives, which are important in organic chemistry (Insuasty, Abonía, Quiroga, Salcedo, Kolshorn, & Meier, 2000).
Probing Organized Systems : Bohne, Barra, Boch, Abuin, & Scaiano (1992) utilized molecules like xanthone and 4,4′-dimethylbenzophenone as probes in organized systems, including cyclodextrin complexes, to study processes involving mobility and reactivity (Bohne, Barra, Boch, Abuin, & Scaiano, 1992).
Phenolic Reagents Research : Donnelly, Fox, & Hoey (1979) worked on 2,3-Dibromo-3-phenylpropiophenones, which eliminated bromine and hydrogen bromide in reactions with dimethyloxosulphonium methylide, leading to a variety of heterocyclic products, contributing to the field of organic synthesis (Donnelly, Fox, & Hoey, 1979).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-10-14(2)12-16(11-13)17(18)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDXBDQVFAKCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643980 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one | |
CAS RN |
898764-33-5 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

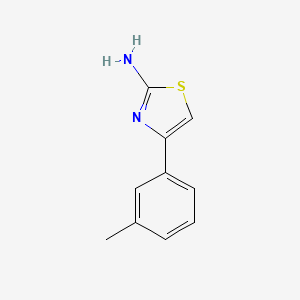
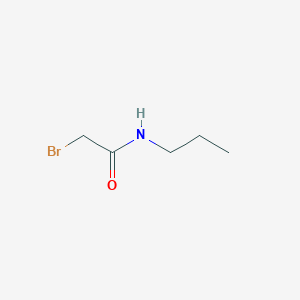
![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)
